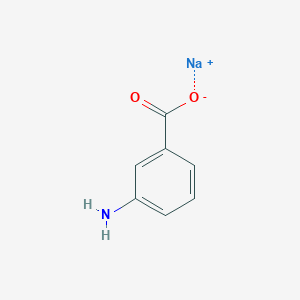

Sodium 3-aminobenzoate

Description

Positional Isomerism of Aminobenzoic Acids and Their Sodium Salts

The concept of positional isomerism is fundamental to understanding the chemistry of sodium 3-aminobenzoate (B8586502). Aminobenzoic acid can exist in three distinct positional isomers, determined by the location of the amino group relative to the carboxyl group on the benzene (B151609) ring. These are:

2-aminobenzoic acid (ortho-aminobenzoic acid or anthranilic acid)

3-aminobenzoic acid (meta-aminobenzoic acid)

4-aminobenzoic acid (para-aminobenzoic acid)

Sodium 3-aminobenzoate is the sodium salt of the meta-isomer. nih.gov The spatial arrangement of the functional groups in these isomers significantly influences their physical and chemical properties, such as melting point, solubility, and reactivity. nih.gov For instance, the ability to form intramolecular hydrogen bonds in the ortho-isomer (anthranilic acid) affects its properties compared to the meta and para isomers, where such bonding is not possible. This difference in structure extends to their sodium salts and influences their crystal packing and coordination behavior. tandfonline.comnih.gov

The study of how positional isomerism affects the properties of benzoic acid derivatives has shown that the type and position of substituents on the benzoic ring are crucial factors in determining their chemical and biological activities. nih.gov While 2-aminobenzoic acid is a known precursor in the biosynthesis of certain amino acids, 3-aminobenzoic acid and its derivatives serve as important intermediates in synthetic chemistry. tandfonline.comchemicalbook.com

Table 1: Comparison of Aminobenzoic Acid Isomers

| Property | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |

|---|---|---|---|

| Synonym | Anthranilic acid | m-Aminobenzoic acid | p-Aminobenzoic acid (PABA) |

| CAS Number | 118-92-3 | 99-05-8 | 150-13-0 |

| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |

| Molar Mass | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |

| Melting Point | 146-148 °C | 178-180 °C | 187-189 °C |

Data sourced from various chemical suppliers and databases.

Fundamental Significance of this compound in Aromatic Chemistry

In the realm of aromatic chemistry, this compound and its parent acid are valuable building blocks. 3-aminobenzoic acid is prepared through the reduction of 3-nitrobenzoic acid and is primarily used as a crystalline intermediate in the synthesis of various organic compounds. chemicalbook.com

The two functional groups, the amino group and the carboxylate group, have opposing effects on the reactivity of the benzene ring towards electrophilic aromatic substitution. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it (positions 2, 4, and 6). Conversely, the carboxyl group is a deactivating group and directs incoming substituents to the meta position (position 5). This interplay of directing effects makes 3-aminobenzoate a versatile precursor for creating polysubstituted aromatic rings with specific substitution patterns, which is a key challenge and objective in synthetic organic chemistry. Its derivatives are utilized in the production of azo dyes and as intermediates for pharmaceuticals and X-ray contrast media. chemicalbook.com

Interdisciplinary Relevance and Research Trajectories

The significance of this compound extends beyond traditional organic synthesis into interdisciplinary areas like coordination chemistry and materials science. The aminobenzoate ligand, with its amino and carboxylate groups, can coordinate with metal ions in various ways, acting as a monodentate or bidentate ligand. tandfonline.comresearchgate.net This allows for the construction of coordination polymers and metal-organic frameworks (MOFs). The structure of these materials is highly dependent on the isomer used. Research on the sodium salts of other aminobenzoic acid isomers has revealed the formation of polymeric chains where the sodium ions are coordinated by oxygen and nitrogen atoms from the ligands and water molecules, often resulting in distorted octahedral geometries. tandfonline.comresearchgate.net

These coordination compounds are of interest for their potential applications in catalysis, gas storage, and as advanced materials. For example, sodium 3-sulfobenzoate, a related compound, has been used in the synthesis of ionic liquids and lanthanide complexes. sigmaaldrich.cnsigmaaldrich.com

Current and future research trajectories for this compound and related compounds focus on:

Synthesis of Novel Coordination Polymers: Exploring the use of this compound as a ligand to create new coordination networks with unique structural topologies and properties.

Development of Functional Materials: Incorporating the 3-aminobenzoate moiety into larger molecular structures to develop materials such as dyes and pigments. ontosight.ai

Pharmaceutical Intermediates: Serving as a key starting material or intermediate in the multi-step synthesis of complex pharmaceutical compounds. chemicalbook.comontosight.ai

The versatility of the 3-aminobenzoate structure ensures its continued relevance in both fundamental and applied chemical research.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆NNaO₂ nih.gov |

| IUPAC Name | sodium;3-aminobenzoate nih.gov |

| Molar Mass | 159.12 g/mol nih.gov |

| CAS Number | 17264-94-7 nih.gov |

| Parent Acid | 3-Aminobenzoic Acid nih.gov |

| Synonyms | Sodium m-aminobenzoate, m-Aminobenzoic acid sodium salt nih.gov |

Data sourced from the PubChem database. nih.gov

Properties

CAS No. |

17264-94-7 |

|---|---|

Molecular Formula |

C7H7NNaO2 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

sodium;3-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

InChI Key |

OOYSSNNCRLBWDA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O.[Na] |

Other CAS No. |

17264-94-7 |

Related CAS |

99-05-8 (Parent) |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways

Chemical Synthesis Approaches

The production of Sodium 3-aminobenzoate (B8586502) primarily involves the synthesis of its precursor, 3-aminobenzoic acid, which is then converted to the sodium salt.

Synthesis of 3-Aminobenzoic Acid Precursors

The most common precursor for 3-aminobenzoic acid is 3-nitrobenzoic acid. wikipedia.orgwikipedia.org The synthesis of 3-nitrobenzoic acid can be achieved through several methods. A primary method is the nitration of benzoic acid. wikipedia.org This electrophilic aromatic substitution reaction directs the nitro group to the meta position due to the electron-withdrawing nature of the carboxylic acid group. wikipedia.org The reaction is typically carried out at low temperatures, and byproducts such as 2-nitrobenzoic acid and 4-nitrobenzoic acid are also formed in smaller quantities. wikipedia.org

Another route to 3-nitrobenzoic acid involves the nitration of methyl benzoate (B1203000), followed by hydrolysis of the resulting methyl 3-nitrobenzoate. wikipedia.orgup.pt Additionally, the oxidation of 3-nitrobenzaldehyde (B41214) or the oxidative cleavage of the C-C bond in 3-nitroacetophenone can yield 3-nitrobenzoic acid. wikipedia.org

Once 3-nitrobenzoic acid is obtained, it is reduced to form 3-aminobenzoic acid. wikipedia.org This reduction can be accomplished through various methods, including catalytic hydrogenation or using reducing agents like tin and hydrochloric acid. wikipedia.orgquora.com

A different synthetic approach starts with 3-nitrobromobenzene, which is reacted with magnesium to form a Grignard reagent. This intermediate then reacts with carbon dioxide, followed by hydrolysis, to produce 3-nitrobenzoic acid, which can then be reduced to 3-aminobenzoic acid. youtube.com

Conversion of 3-Aminobenzoic Acid to Sodium 3-Aminobenzoate

The conversion of 3-aminobenzoic acid to its sodium salt is a straightforward acid-base reaction.

This compound is formed by neutralizing 3-aminobenzoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. msu.edugoogle.com The reaction involves the deprotonation of the carboxylic acid group of 3-aminobenzoic acid by the base.

Following the neutralization reaction, the product, this compound, is typically isolated and purified through crystallization. The crystallization process is influenced by factors such as solvent choice and temperature. For aminobenzoic acids, the interaction between the solvent and the carboxylic acid group can affect the nucleation of different polymorphic forms. rsc.org Water is a common solvent used in the crystallization of aminobenzoic acid derivatives. google.com

Sustainable and Green Chemistry Routes in Aminobenzoate Production

In recent years, there has been a growing interest in developing more environmentally friendly methods for producing aminobenzoates.

The shikimate pathway is a metabolic route found in bacteria, fungi, algae, and plants that is responsible for the biosynthesis of aromatic amino acids. frontiersin.orgnih.govrsc.org This pathway can be harnessed through metabolic engineering to produce various aromatic compounds, including aminobenzoic acids. frontiersin.orgnih.gov The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates to chorismate, a key branch point. nih.govnih.gov By overexpressing specific genes, such as the ABZ1 gene encoding for aminodeoxychorismate synthase, microorganisms like S. cerevisiae can be engineered to produce aminobenzoates. frontiersin.orgnih.gov This biosynthetic approach offers a renewable alternative to traditional chemical synthesis.

A "one-pot" oxo-reduction process has been developed for the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde using subcritical water as a green solvent. mdpi.com This method utilizes carbonaceous bio-based materials, such as activated charcoal, as a catalyst, avoiding the need for added metals or hydrogen gas. mdpi.com The process involves the simultaneous reduction of the nitro group and oxidation of the formyl group of 3-nitrobenzaldehyde. mdpi.com Research has shown that a yield of 59% for 3-aminobenzoic acid can be achieved at 300 °C and 90 bar pressure over a 6-hour reaction time. mdpi.com This approach represents a more sustainable route by using a non-toxic, renewable solvent and a bio-based catalyst. mdpi.com

Data Tables

Table 1: Reactants and Products in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 3-Aminobenzoic Acid | C₇H₇NO₂ | Reactant (Acid) |

| Sodium Hydroxide | NaOH | Reactant (Base) |

| This compound | C₇H₆NNaO₂ | Product |

| Water | H₂O | Solvent/Byproduct |

Table 2: Key Intermediates in the Synthesis of 3-Aminobenzoic Acid

| Compound Name | Molecular Formula | Precursor/Intermediate |

| Benzoic Acid | C₇H₆O₂ | Precursor |

| 3-Nitrobenzoic Acid | C₇H₅NO₄ | Intermediate |

| Methyl Benzoate | C₈H₈O₂ | Precursor |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | Precursor |

| 3-Nitrobromobenzene | C₆H₄BrNO₂ | Precursor |

Functionalization and Derivatization Strategies

The strategic modification of this compound primarily involves the chemical transformation of its amino group. This functional handle provides a reactive site for the introduction of diverse structural motifs, leading to the creation of a vast library of derivatives with unique chemical and physical characteristics.

Synthesis of Schiff Bases from 3-Aminobenzoic Acid

The condensation reaction between the amino group of 3-aminobenzoic acid and a carbonyl compound, such as an aldehyde or ketone, is a fundamental method for synthesizing Schiff bases, also known as imines. nih.govnih.gov This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). The reaction is often catalyzed by the addition of a small amount of acid or base and can be carried out under various conditions, including refluxing in a suitable solvent like ethanol (B145695). researchgate.net

A variety of aldehydes can be reacted with 3-aminobenzoic acid to yield a diverse range of Schiff bases. For instance, the reaction with substituted benzaldehydes allows for the systematic variation of the electronic and steric properties of the resulting Schiff base. These modifications can influence the compound's coordination properties and potential applications.

| Aldehyde Reactant | Solvent | Reaction Conditions | Product Name | Yield (%) | Reference |

| 3-Formylacetylacetone | Methanol (B129727) | Room temperature, 3 hours | 3-[(3-carboxyphenylamino)methylidene]pentane-2,4-dione | 54 | Current time information in Bangalore, IN. |

| Salicylaldehyde | Ethanol | Reflux, 6 hours | 2-(((3-carboxyphenyl)imino)methyl)phenol | - | researchgate.net |

| 4-Nitrobenzaldehyde | Ethanol | Reflux, 6 hours | 3-(((4-nitrophenyl)imino)methyl)benzoic acid | 81 | researchgate.net |

| 4-Hydroxybenzaldehyde | Ethanol | Reflux, 6 hours | 3-(((4-hydroxyphenyl)imino)methyl)benzoic acid | - | researchgate.net |

| 4-Methoxybenzaldehyde | Ethanol | Reflux, 6 hours | 3-(((4-methoxyphenyl)imino)methyl)benzoic acid | - | researchgate.net |

| 4-Chlorobenzaldehyde | Ethanol | Reflux, 6 hours | 3-(((4-chlorophenyl)imino)methyl)benzoic acid | - | researchgate.net |

Table 1: Synthesis of Schiff Bases from 3-Aminobenzoic Acid. This interactive table summarizes the synthesis of various Schiff bases derived from 3-aminobenzoic acid and different aldehyde reactants, detailing the reaction conditions and reported yields.

The formation of the azomethine group is a key structural feature that imparts specific properties to the Schiff base derivatives. These compounds are widely studied for their ability to form stable complexes with various metal ions, acting as versatile ligands in coordination chemistry. acs.orgsemanticscholar.orgsciensage.infoisca.me

Derivatization for Labeling and Analytical Tagging

The amino group of 3-aminobenzoic acid serves as an excellent point of attachment for fluorescent tags and other labels, facilitating its use in various analytical techniques. Derivatization enhances the detectability of analytes, particularly in complex biological matrices.

One prominent application is in the analysis of carbohydrates by capillary electrophoresis (CE) with laser-induced fluorescent detection. nih.gov In this method, the reducing end of a carbohydrate is reacted with 3-aminobenzoic acid in a process called reductive amination. The resulting derivative is fluorescent, allowing for highly sensitive detection. Studies have shown that aminobenzene derivatives substituted at the 3-position, such as 3-aminobenzoic acid, exhibit good reactivity with reducing carbohydrates. nih.gov This derivatization strategy has been successfully applied to the labeling of carbohydrate chains from glycoproteins. nih.gov

Another common derivatization strategy for amino acids, which can be applied to 3-aminobenzoic acid, involves the use of o-phthaldialdehyde (OPA) in the presence of a thiol. This reaction produces a highly fluorescent isoindole derivative, which can be readily detected by fluorescence spectroscopy. This method is widely used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). chromatographyonline.comandrews.edu

| Derivatization Reagent | Analytical Technique | Purpose | Resulting Derivative | Reference |

| Reducing end of carbohydrate | Capillary Electrophoresis (CE) | Fluorescent labeling of carbohydrates | Fluorescently tagged carbohydrate | nih.gov |

| o-Phthaldialdehyde (OPA)/Thiol | HPLC with Fluorescence Detection | Fluorescent labeling of amino group | Isoindole derivative | chromatographyonline.comandrews.edu |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | HPLC-MS | Derivatization for mass spectrometry | AQC-derivatized amine | acs.org |

Table 2: Derivatization of 3-Aminobenzoic Acid for Analytical Tagging. This interactive table outlines various derivatization strategies for 3-aminobenzoic acid, the analytical techniques they are used in, and the resulting derivatives.

The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and compatibility with the chosen analytical platform.

Formation of Azo-Based Derivatives

The amino group of 3-aminobenzoic acid can be converted into a diazonium salt through a process called diazotization. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). nih.govnih.gov The resulting diazonium salt is a highly reactive electrophile.

This diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), in an electrophilic aromatic substitution reaction to form an azo compound. nih.gov Azo compounds are characterized by the presence of the -N=N- (azo) group, which acts as a chromophore, imparting color to the molecule. This reaction is the basis for the synthesis of a vast array of azo dyes. researchgate.netunb.capbworks.com

The properties of the resulting azo dye, including its color, can be tuned by varying the structure of the coupling component. The synthesis of azo dyes is a cornerstone of the chemical industry and has significant applications in textiles, printing, and other areas.

| Coupling Component | Reaction Conditions | Product Type | General Application | Reference |

| Phenol | Low temperature, acidic medium | Azo dye | Dyes and Pigments | nih.gov |

| Aniline | Low temperature, acidic medium | Azo dye | Dyes and Pigments | nih.gov |

| Naphthol | Low temperature, acidic medium | Azo dye | Dyes and Pigments | nih.gov |

| Salicylic acid | Low temperature, acidic medium | Azo dye | Dyes and Pigments | unb.ca |

Table 3: Formation of Azo-Based Derivatives from 3-Aminobenzoic Acid. This interactive table provides an overview of the formation of azo derivatives from diazotized 3-aminobenzoic acid and various coupling components, highlighting the general reaction conditions and applications.

The synthesis of azo derivatives from 3-aminobenzoic acid provides a versatile route to a wide range of colored compounds with potential applications in various fields of science and technology.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic vibrations of molecular bonds within sodium 3-aminobenzoate (B8586502).

Fourier Transform Infrared (FT-IR) spectroscopy reveals the presence and nature of the primary functional groups in sodium 3-aminobenzoate: the amino group (-NH₂) and the carboxylate group (-COO⁻). The substitution of a sodium ion for the acidic proton in 3-aminobenzoic acid leads to distinct shifts in the vibrational frequencies of these groups.

The FT-IR spectra of alkali metal salts of 3-aminobenzoic acid, including the sodium salt, have been recorded and analyzed. nih.gov In the FT-IR spectrum of 3-aminobenzoic acid (3-ABA), characteristic bands for the amino and carboxylic acid groups are observed. researchgate.net For instance, a broad band observed between 2500 and 3500 cm⁻¹ is attributed to the N-H bond of the aminobenzoic acid. mdpi.com The formation of the sodium salt results in noticeable changes in the spectrum. Specifically, the characteristic bands of the carboxylate group are altered due to the ionic interaction with the sodium ion. researchgate.net

A comparison of the FT-IR spectra of 3-aminobenzoic acid and its sodium salt highlights these changes. The wavenumbers of the vibrational bands in the IR spectra for 3-aminobenzoates show a good correlation with the ionic potential, electronegativity, and atomic mass of the metal cation. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for 3-Aminobenzoic Acid and its Derivatives

| Functional Group | Vibrational Mode | 3-Aminobenzoic Acid (cm⁻¹) | This compound (cm⁻¹) | Reference |

| Amino (-NH₂) | N-H Stretching | 3400-3200 (broad) | Similar to parent acid | researchgate.net |

| Carboxylate (-COO⁻) | Asymmetric Stretching | ~1680 (C=O) | ~1550-1610 | nih.govresearchgate.net |

| Carboxylate (-COO⁻) | Symmetric Stretching | ~1430 (C-O) | ~1400 | nih.govresearchgate.net |

| Aromatic Ring | C=C Stretching | ~1600-1450 | Similar to parent acid | researchgate.net |

Note: Specific wavenumbers can vary slightly based on the experimental conditions and the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of 3-aminobenzoic acid and its alkali metal salts have been recorded to study the influence of the metal cation on the electronic system. nih.gov Characteristic shifts in band wavenumbers and changes in band intensities are observed along the series of alkali metals. nih.gov

Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique for detecting and characterizing molecules at very low concentrations. While direct SERS studies on this compound are not extensively reported, research on related aminobenzoate derivatives demonstrates the potential of this technique. researchgate.netmdpi.com SERS is effective due to the enhancement of the Raman signal when molecules are adsorbed onto nanostructured metal surfaces, such as silver or gold. mdpi.com This enhancement allows for the detection of subtle molecular interactions and can provide detailed structural information. mdpi.comresearchgate.net Theoretical calculations on aminobenzoate derivatives complexed with graphene have also been performed to predict SERS activity. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in this compound. The chemical shifts are influenced by the electron density around the nuclei, which is affected by the amino and carboxylate groups.

Studies have shown that the chemical shifts of protons and carbons in the aromatic ring of 3-aminobenzoates are influenced by the metal cation. nih.gov In a comparative study, the ¹H and ¹³C NMR spectra of this compound were analyzed in relation to benzoic acid. researchgate.net The chemical shifts of all protons on the benzoate (B1203000) ring are smaller than those of the corresponding protons in benzoic acid. researchgate.net For 3-aminobenzoic acid, ¹H NMR spectra have been reported in DMSO-d₆, showing distinct signals for the aromatic protons and the amine protons. rsc.org Similarly, ¹³C NMR data for 3-aminobenzoic acid has been documented, identifying the chemical shifts for each carbon atom in the molecule. rsc.org

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Aminobenzoic Acid

| Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | H-2 | ~7.15 (t) | DMSO-d₆ | rsc.org |

| ¹H | H-4, H-6 | ~7.04-7.09 (m) | DMSO-d₆ | rsc.org |

| ¹H | H-5 | ~6.73-6.75 (m) | DMSO-d₆ | rsc.org |

| ¹H | -NH₂ | ~5.29 (s) | DMSO-d₆ | rsc.org |

| ¹³C | C-1 (COO⁻) | ~168.3 | DMSO-d₆ | rsc.org |

| ¹³C | C-3 (-NH₂) | ~149.2 | DMSO-d₆ | rsc.org |

| ¹³C | C-5 | ~129.3 | DMSO-d₆ | rsc.org |

| ¹³C | C-1 | ~131.7 | DMSO-d₆ | rsc.org |

| ¹³C | C-6 | ~118.4 | DMSO-d₆ | rsc.org |

| ¹³C | C-4 | ~117.1 | DMSO-d₆ | rsc.org |

| ¹³C | C-2 | ~114.9 | DMSO-d₆ | rsc.org |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent and concentration.

NMR spectroscopy can also provide insights into the conformation and dynamic behavior of molecules in solution. Studies on aminobenzoate derivatives have explored their relaxation pathways and photodynamics in different solvent environments. rsc.orgrsc.org The photodynamics of methyl-3-aminobenzoate, a related compound, were found to be sensitive to the polarity of the solvent. rsc.org While detailed conformational and dynamic studies specifically on this compound using advanced NMR techniques are not widely published, the principles from related molecules suggest that such investigations could reveal important information about its behavior in solution. For instance, studies on other biomolecules have utilized ultrafast fluorescence spectroscopy to probe dynamical flexibility, which can be correlated with NMR data. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed in MS can also help in structural elucidation.

The mass spectrum of 3-aminobenzoic acid has been recorded, showing a molecular ion peak corresponding to its molecular weight. chemicalbook.comnist.gov The fragmentation of aminobenzoate esters under mass spectrometric conditions has been studied, revealing competitive pathways such as alkyl-radical loss and alkene loss. researchgate.netresearchgate.net For meta-isomers like 3-aminobenzoate derivatives, the predominant fragmentation pathway is often the homolytic cleavage of the alkyl-oxygen bond of the ester moiety. researchgate.net While these studies are on esters, they provide insight into the general fragmentation behavior of the aminobenzoate core structure. The fragmentation of deprotonated ethyl 3-aminobenzoate primarily involves an ethyl radical loss. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of compounds by creating ions from a liquid solution and analyzing them in a mass spectrometer. nih.gov This soft ionization technique is particularly suitable for polar and thermally labile molecules like this compound. nih.gov

In the analysis of this compound, ESI-MS is employed to confirm its molecular weight. The compound, with a molecular formula of C7H6NNaO2, has a calculated molecular weight of approximately 159.12 g/mol . ncats.iodrugbank.com During ESI-MS analysis, the sodium salt can be readily ionized. The resulting mass spectrum is expected to show a prominent peak corresponding to the molecular ion or related adducts. For instance, in positive ion mode, the formation of sodium adducts like [M+Na]+ is common, especially when sodium ions are present in the solvent. spectroscopyonline.com The presence of nitrogen-containing aromatic compounds can influence the ionization efficiency, which is also dependent on the solvent pH and instrumental settings. nih.gov

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule. For 3-aminobenzoic acid, the parent compound, characteristic fragmentation pathways have been proposed which would be relevant to understanding the behavior of its sodium salt under ESI-MS conditions. researchgate.net

Table 1: ESI-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C7H6NNaO2 |

| Molecular Weight | 159.1178 |

| Ionization Mode | Positive/Negative |

| Expected Primary Ion (Positive) | [C7H7NO2 + Na]+ |

| Expected Primary Ion (Negative) | [C7H6NO2]- |

Note: The exact m/z values and adducts observed can vary depending on the specific experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a cornerstone technique in metabolomics for the comprehensive analysis of small molecules in biological systems. lcms.cz In the context of this compound, LC-MS is instrumental in studying its metabolic fate and identifying related metabolites in complex biological matrices. nih.gov

Metabolomic studies often involve the untargeted analysis of a wide range of metabolites. animbiosci.orgplos.org LC-MS methods are developed to achieve enhanced separation efficiency and detection sensitivity for various compounds, including aromatic amines like 3-aminobenzoic acid. nih.govacs.org This often involves derivatization to improve chromatographic behavior and ionization efficiency. nih.govnih.gov For instance, a study on the metabolomic analysis of sera from individuals with long-term inhalation of caffeine-sodium benzoate utilized LC-MS to identify potential biomarkers. nih.gov

The analytical workflow typically involves sample extraction, chromatographic separation, and mass spectrometric detection. animbiosci.orgplos.org Different chromatographic techniques, such as reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can be employed to cover a broad range of metabolite polarities. plos.org High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements, which aids in the identification of unknown metabolites by searching against metabolomics databases. nih.gov

Recent research has highlighted the presence and metabolism of 3-aminobenzoic acid (3-ABA) in the human intestine, identifying it in foods like beans through LC-QTOF-MS analysis. physiology.org Furthermore, LC-MS/MS methods have been developed for the rapid and sensitive detection of 3-aminobenzoic acid as a metabolite of certain anesthetics in fish. nih.gov

X-ray Diffraction and Solid-State Structure

Single-Crystal X-ray Diffraction for Crystal Structure Determination

For this compound, obtaining a single crystal of suitable quality is a prerequisite for SC-XRD analysis. crystallizationsystems.com The process involves growing a crystal, which can be achieved through methods like slow evaporation of a solvent. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to solve and refine the crystal structure. uhu-ciqso.es

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the structural properties of polycrystalline materials. mdpi.comacs.org Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a powdered sample, making it more accessible for routine analysis. acs.org

In the context of this compound, PXRD is used to confirm the crystalline nature of the synthesized material and to identify its specific crystalline form or polymorph. nih.govrsc.org The PXRD pattern is a fingerprint of the crystalline solid, with each crystalline phase exhibiting a unique set of diffraction peaks at specific 2θ angles. acs.org

Studies on sodium carboxylates have utilized PXRD to validate the successful synthesis of the target compounds and to ensure the absence of crystalline side-products. nih.govresearchgate.net For instance, in the mechanochemical synthesis of various sodium carboxylates, PXRD patterns were compared with those from solution-based synthesis to confirm product formation. nih.govrsc.org The technique is also employed to assess the crystallinity of materials in composite electrodes for battery applications, where a reduction in peak intensity can indicate a loss of crystallinity. mdpi.com

Table 2: Representative PXRD Peak Information for a Sodium Carboxylate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 30 |

Note: This is an example table. The actual PXRD pattern for this compound would need to be experimentally determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transition Characterization and Aromatic System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. libretexts.orglibretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org This technique is particularly useful for analyzing molecules with chromophores, which are parts of a molecule that absorb light strongly in the UV-Vis region, such as conjugated π systems. libretexts.org

For this compound, the aromatic ring and the amino and carboxylate groups constitute the chromophore. The UV-Vis spectrum of 3-aminobenzoic acid, the parent compound, shows absorption maxima that can be attributed to π → π* transitions of the aromatic system. sielc.com These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org The presence of substituents on the benzene (B151609) ring, such as the amino and carboxylate groups, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). scribd.com

A study on 3-aminobenzoic acid reported absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The formation of the sodium salt is expected to cause a shift in these absorption bands. The electronic spectra of alkali metal salts of 3-aminobenzoic acid have been studied, and correlations have been found between the wavenumbers of the vibrational bands and the properties of the metal cations. nih.gov The solvent environment can also affect the UV-Vis spectrum, with polar solvents potentially causing shifts in the absorption bands. researchgate.net

Table 3: UV-Vis Absorption Maxima for 3-Aminobenzoic Acid

| Absorption Maximum (λmax) | Wavelength (nm) |

| Peak 1 | 194 |

| Peak 2 | 226 |

| Peak 3 | 272 |

Source: SIELC Technologies. sielc.com

Spectroelectrochemical Behavior Studies

Spectroelectrochemical studies involving this compound are primarily centered on the electrochemical behavior of its parent molecule, 3-aminobenzoic acid (3-ABA). The focus of this research is its propensity to undergo electropolymerization to form conductive polymer films.

The process is initiated through the electrochemical oxidation of 3-ABA. rsc.org When subjected to cyclic voltammetry, the first potential scan typically shows an irreversible oxidation peak of the amino group at approximately +0.85 V. rsc.org This event signals the formation of cation radicals, which are the primary species that initiate the polymerization process. rsc.org

With an increasing number of scans, oligomers of 3-aminobenzoic acid begin to deposit on the electrode surface, forming a film of poly(3-aminobenzoic acid) (P3ABA). rsc.orgresearchgate.net This deposition leads to the emergence of new redox peaks in the cyclic voltammograms, which correspond to the changes in the redox state of the newly formed polymer layer. rsc.org Research indicates that the formation of shorter oligomer chains can sometimes passivate the electrode surface, preventing further redox reactions. rsc.org

Crucially, investigations using vibrational spectroscopy and mass spectrometry have determined that the intermolecular connections in the polymer are formed through the amino groups, in a mechanism similar to that of aniline (B41778) polymerization. researchgate.net The carboxyl groups of the 3-ABA monomer are not significantly damaged during this polymerization, which is a vital characteristic for potential applications involving post-modification of the film. researchgate.net The resulting P3ABA films are electroactive and have been studied for various sensing applications. rsc.org

Thermal Analysis Techniques

Thermal analysis provides critical information on the thermal stability, decomposition, and phase transitions of a material. For this compound, a detailed examination is best achieved by analyzing the extensive data available for its parent acid, 3-aminobenzoic acid.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms

Thermogravimetric Analysis (TGA) of 3-aminobenzoic acid (3-ABA) reveals a multi-stage decomposition process when heated in an inert nitrogen atmosphere. akjournals.com

The thermal degradation begins with an onset of mass loss at approximately 100°C. akjournals.com This is followed by a period of rapid mass loss, where the compound loses about 90% of its total mass as the temperature increases to 270°C. akjournals.com Beyond this point, a much slower mass loss continues, and the decomposition is still incomplete even at 540°C. akjournals.com

A key finding from these studies is that evolved gas analysis conducted via Fourier Transform Infrared Spectroscopy (FTIR) during the TGA run did not detect the formation of carbon dioxide (CO2). akjournals.com This indicates that, unlike some other aminobenzoic acid isomers, the initial decomposition of 3-ABA does not proceed via a simple decarboxylation mechanism. akjournals.com The significant mass loss observed is attributed primarily to sublimation, followed by a more complex breakdown of the molecule at higher temperatures. akjournals.com

| Temperature Range (°C) | Mass Loss (%) | Observed Process |

|---|---|---|

| ~100 | Onset | Start of sublimation/decomposition akjournals.com |

| 100 - 270 | ~90% | Rapid mass loss akjournals.com |

| > 270 | Slow additional loss | Slow decomposition of residue akjournals.com |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is used to study the heat flow associated with physical transitions in a material, such as melting and crystallization. For 3-aminobenzoic acid, DSC studies provide precise data on its melting behavior and associated enthalpy changes.

The melting point of 3-aminobenzoic acid has been reported at 171°C. akjournals.com DSC analysis shows a sharp endothermic peak corresponding to this melting process. The enthalpy of fusion (ΔfusH), which is the energy required to melt the solid, has been determined through these studies. One key study reports a value of 33.7 kJ/mol at a melting temperature of 445.7 K (172.55 °C). nist.gov Other reported values for the enthalpy of fusion exist, reflecting different experimental conditions or analytical methods. nist.gov

| Parameter | Value | Reference |

|---|---|---|

| Melting Point (m.p.) | 171 °C | akjournals.com |

| Enthalpy of Fusion (ΔfusH) | 33.7 kJ/mol | nist.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and electronic properties with high accuracy. For sodium 3-aminobenzoate (B8586502), these calculations often focus on the 3-aminobenzoate anion or its interaction with the sodium cation, as well as the parent 3-aminobenzoic acid.

Density Functional Theory (DFT) has become a primary method for studying the structure and properties of aminobenzoates due to its balance of computational cost and accuracy. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to determine the optimized molecular geometry. science.govscirp.org These calculations predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ntnu.no

Studies on related systems, such as cocrystals of 3-aminobenzoic acid, have shown that DFT functionals like wB97X-D can be particularly effective for describing hydrogen bonding interactions, which are crucial in the crystal structure. rsc.orgresearchgate.net The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key electronic property derived from DFT, which helps in understanding the molecule's chemical reactivity and kinetic stability. rsc.org For instance, a smaller energy gap suggests that a molecule is more chemically reactive. rsc.org Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, reveals insights into hyperconjugative interactions and the stability conferred by hydrogen bonds. science.gov

Table 1: Selected Optimized Geometrical Parameters for 3-Aminobenzoic Acid (Parent Compound) using DFT Note: This table presents representative data for the parent acid, 3-aminobenzoic acid, as computational studies often focus on this form. The values can vary depending on the specific DFT functional and basis set used.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |

| Bond Length | C1-C2 | 1.39 Å |

| C-N | 1.40 Å | |

| C=O | 1.22 Å | |

| C-O | 1.37 Å | |

| Bond Angle | C2-C1-C6 | 120.5° |

| O=C-O | 123.0° |

Data compiled from theoretical studies on aminobenzoic acid isomers. daneshyari.comresearchgate.net

Ab initio methods, which are based on first principles without empirical parameters, are also utilized to study 3-aminobenzoic acid and its salts. nih.govresearchgate.net Methods like Hartree-Fock (HF) are often used in conjunction with DFT to provide a comparative analysis of the calculated molecular structures. daneshyari.comnih.gov These methods are crucial for accurately modeling the molecular system and its various interactions.

Ab initio molecular dynamics, a simulation technique that computes the forces on atoms from electronic structure calculations on the fly, has been used to investigate processes like the solvation and aggregation of meta-aminobenzoic acid in water. nih.govresearchgate.net Such studies provide a detailed picture of the interactions between the solute and solvent molecules, revealing how hydrogen bonding and other intermolecular forces dictate the behavior of the molecule in solution. nih.govresearchgate.net The strength and nature of these non-covalent interactions can be further analyzed using theories like the Quantum Theory of Atoms in Molecules (QTAIM). rsc.org

Spectroscopic Parameter Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical spectra can be generated and compared with experimental results to validate both the computational model and the interpretation of the experimental data.

Theoretical vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra for 3-aminobenzoic acid and its alkali metal salts, including sodium 3-aminobenzoate, have been successfully calculated. nih.govresearchgate.net DFT calculations are commonly used to predict the vibrational frequencies and intensities of the molecule's normal modes. daneshyari.comresearchgate.net These theoretical assignments help in understanding the specific atomic motions corresponding to each peak in the experimental IR and Raman spectra. daneshyari.com For example, characteristic bands for the amino (-NH2) and carboxylate (-COO⁻) groups can be precisely assigned. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. daneshyari.comdergipark.org.tr These calculations provide theoretical chemical shift values that can be correlated with experimental data, aiding in the structural elucidation of the molecule in solution. nih.gov

A critical step in computational studies is the validation of theoretical results against experimental measurements. For 3-aminobenzoic acid and its derivatives, there is generally good agreement between the computationally predicted and experimentally recorded data.

Studies have shown a strong linear correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts. daneshyari.comresearchgate.net In vibrational spectroscopy, calculated wavenumbers often match well with experimental IR and Raman spectra, confirming the accuracy of the computed molecular geometry and force field. nih.govrsc.orgresearchgate.net For instance, the calculated spectra for a cocrystal of nitrofurantoin (B1679001) and 3-aminobenzoic acid verified the formation of specific N–H⋯O and O–H⋯O hydrogen bonds that were observed experimentally. rsc.org This synergy between theory and experiment is essential for a comprehensive understanding of the molecule's structure and properties.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: This table is illustrative, based on data for alkali metal 3-aminobenzoates. Exact values depend on the computational method and experimental conditions.

| Vibrational Mode | Assignment | Experimental (IR) | Calculated (DFT) |

| ν(COO⁻) asym | Asymmetric COO⁻ Stretch | ~1563 | ~1560 |

| ν(COO⁻) sym | Symmetric COO⁻ Stretch | ~1419 | ~1422 |

| β(NH₂) | NH₂ Bending | ~1614 | ~1610 |

| Ring Vibrations | C-C Stretch | ~1595 | ~1591 |

Data compiled from spectroscopic studies of alkali metal 3-aminobenzoates. nih.govresearchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the study of larger systems and longer timescales. semanticscholar.org

For systems related to 3-aminobenzoic acid, MD simulations have been used to explore aggregation behavior in aqueous solutions. nih.govresearchgate.net These simulations can reveal how molecules interact and self-assemble, which is crucial for understanding processes like crystallization. nih.gov The simulations can track the formation of different types of interactions, such as π-π stacking and hydrogen bonds between zwitterionic pairs, and determine their relative stability. nih.govresearchgate.net

Conformational analysis is another key aspect, often initiated by scanning the potential energy surface (PES) to identify stable conformers (isomers that differ by rotation around single bonds). researchgate.netresearchgate.net By rotating specific bonds, such as the C-C bond connecting the carboxyl group to the ring, researchers can identify low-energy structures. researchgate.net This analysis is fundamental for understanding which shapes the molecule is likely to adopt and how its conformation influences its properties and interactions.

Relaxed Potential Energy Scans for Stable Conformers

Relaxed potential energy surface (PES) scans are a fundamental computational technique used to identify the most stable three-dimensional arrangements, or conformers, of a molecule. blogspot.comq-chem.com This method involves systematically varying a specific geometric parameter, such as a dihedral angle, while allowing all other parts of the molecule to geometrically optimize, or "relax," to the lowest energy state for that specific constraint. uni-muenchen.degoogle.com By plotting the resulting energy at each step, a potential energy profile is generated, where the minima correspond to stable conformers and the peaks represent the energy barriers for conversion between them. uni-muenchen.de

In the study of aminobenzoate derivatives, relaxed potential energy scans are employed to predict the stable conformers of the molecules. researchgate.net This analysis is critical for understanding how the molecule's shape influences its physical and chemical properties. The process can be performed using various quantum chemistry software packages and typically involves defining the molecule's geometry and then specifying the coordinate to be scanned over a defined range. blogspot.comq-chem.com

| Concept | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surface (PES) | A mathematical surface that represents the energy of a molecule as a function of its geometry. blogspot.com | Defines the energy landscape for all possible conformations of the molecule. |

| Relaxed Scan | A type of PES scan where for each fixed value of a scanned coordinate, all other coordinates are optimized to minimize the energy. q-chem.comgoogle.com | Identifies true energy minima (stable conformers) by allowing the rest of the molecule to adapt to changes in the scanned coordinate. researchgate.net |

| Conformers | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | Determines the predominant shapes the molecule adopts in different environments. |

| Dihedral Angle | The angle between two intersecting planes, often the key coordinate scanned to explore rotational conformers. q-chem.com | Rotation around the C-C and C-N bonds is scanned to find the most stable orientation of the amino and carboxylate groups relative to the benzene (B151609) ring. |

Solvation Effects Modeling

The chemical behavior of a molecule can be significantly altered by its solvent environment. Computational models are used to simulate these solvation effects, providing insight into how solvent-solute interactions affect stability, structure, and reactivity. For aminobenzoic acid and its derivatives, modeling has been used to understand how different solvents influence crystal growth and protomer stability. acs.orgacs.org

One study investigated how ethanol (B145695) and nitromethane (B149229) affect the crystallization of p-aminobenzoic acid. acs.org Molecular modeling revealed that ethanol molecules prefer to bind to the carboxylic acid and amino groups, whereas nitromethane molecules tend to interact with the amino group and the phenyl ring. acs.org This differential interaction explains why the presence of nitromethane disrupts the π-π stacking interactions that lead to needle-like crystal growth, resulting in a more uniform morphology. acs.orgmanchester.ac.uk

Furthermore, computational studies on para-aminobenzoic acid have shown that the mechanism of proton transfer between the amino and carboxylic acid groups is highly dependent on the solvent. acs.org For solvents like methanol (B129727) and ammonia, the interconversion is catalyzed by a single solvent molecule, whereas for water, a larger cluster of at least six molecules is required, suggesting a Grotthuss-type mechanism. acs.org These models use quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy pathways for these solvent-mediated reactions. acs.org

Reaction Mechanism Modeling

Theoretical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this includes understanding its synthesis and subsequent chemical transformations.

Elucidation of Nitration and Other Synthetic Pathways

The nitration of aromatic compounds is a classic electrophilic substitution reaction. Computational methods, particularly DFT, are key to modeling the reaction pathways and mechanisms of such processes. For related compounds, computational chemistry has been used to propose mechanisms for nitration, for instance, by identifying trifluoroacetyl nitrate (B79036) as a powerful electrophilic nitrating agent formed in situ. researchgate.net

Enzymatic nitration pathways have also been a subject of theoretical investigation. researchgate.net Studies on biocatalysis explore how enzymes can achieve nitration under mild conditions, a process that is difficult to replicate with traditional chemical methods. researchgate.net These computational models examine the enzyme's active site and the interaction with the substrate to understand the reaction's scope and mechanism, aiming to inspire innovation in sustainable organic synthesis. researchgate.net

Investigation of Proton Transfer and C-H Bond Activation Mechanisms

Proton transfer is a fundamental chemical process that can dictate a molecule's reactivity and function. britannica.com In derivatives of 3-aminobenzoic acid, such as certain Schiff bases, intramolecular proton transfer has been observed, leading to the formation of a zwitterionic structure. researchgate.net The kinetics and thermodynamics of these transfers are often studied computationally. rsc.orgnih.gov For isomers of aminobenzoic acid, solvent-mediated proton transfer is crucial for the interconversion between protomers, and potential energy schemes calculated via DFT show that the energy of the transition state is sensitive to the proton affinity of the solvent. acs.org

C-H bond activation is a powerful strategy in organic synthesis for directly functionalizing otherwise inert C-H bonds. tcichemicals.comprinceton.edu These reactions typically involve a transition metal catalyst and often a directing group on the substrate to position the catalyst near the target C-H bond. nih.govuantwerpen.be Computational modeling is essential for understanding the mechanism of these complex catalytic cycles, including the coordination of the substrate, the C-H bond cleavage step, and the final product formation.

Intermolecular Interactions and Host-Guest Chemistry

The non-covalent interactions of this compound with other molecules and surfaces are critical for applications in materials science and separation processes.

Adsorption Studies with Graphene Monolayers

Graphene and graphene oxide have been identified as promising materials for various applications, including the adsorption of organic molecules from aqueous solutions. arabjchem.orgwhiterose.ac.uk The interaction between aminobenzoate derivatives and graphene surfaces has been a focus of computational studies. researchgate.net

A theoretical study on the adsorption of three aminobenzoate derivatives onto a graphene monolayer found that the molecules interact favorably, leading to stable complexes. researchgate.net The stability of these complexes, quantified by the adsorption energy, varies depending on the specific derivative. researchgate.net For instance, the calculated Gibbs free adsorption energy (ΔG) for one derivative was -4.20 kcal/mol, indicating a spontaneous and favorable interaction. researchgate.net These interactions are driven by a combination of forces, including π-π stacking between the aromatic ring of the aminobenzoate and the graphene sheet, as well as hydrogen bonding. arabjchem.orgresearchgate.net

In a related experimental and characterization study, a nanocomposite of poly(3-aminobenzoic acid) with graphene oxide and cobalt ferrite (B1171679) was synthesized and used as an adsorbent. arabjchem.orgresearchgate.net The study confirmed that interactions such as hydrogen bonding and electrostatic forces contribute to the adsorption process. arabjchem.orgresearchgate.net Computational assessments of various force fields for modeling amino acid adsorption on graphene show that while the absolute values of adsorption energies may differ, the relative trends across different molecules are generally consistent. rsc.org

Ion-Pair Recognition Mechanisms and Cooperativity

Computational and theoretical chemistry studies have provided significant insights into the mechanisms of ion-pair recognition involving derivatives of 3-aminobenzoic acid. These studies often focus on synthetic receptors that incorporate the 3-aminobenzoate framework to simultaneously bind both a cation and an anion.

Research into ditopic ion pair receptors, which feature distinct binding sites for both cations and anions, has revealed the nuanced ways in which these molecules can recognize and bind ion pairs. A series of receptors based on an aminobenzoic acid platform, for instance, have been synthesized and their binding properties with various ions, including sodium, have been investigated. nih.gov These receptors typically pair a cation-binding moiety, such as a crown ether, with an anion-binding site, like a urea (B33335) or thiourea (B124793) group, linked by a substituted benzoic acid. nih.gov

The spatial arrangement of these binding sites, as dictated by the substitution pattern on the benzoic acid ring (ortho, meta, or para), has been shown to be a critical factor in the efficacy of ion-pair recognition. nih.gov For example, studies on regioisomeric receptors revealed that meta- and para-substituted aminobenzoic acid derivatives exhibit significantly higher affinity for ion pairs compared to their ortho-substituted counterparts. nih.gov This difference is attributed to the proper mutual orientation of the binding domains in the meta and para isomers, which facilitates simultaneous interaction with both the cation and the anion. nih.gov In contrast, the ortho-substituted receptor can be hampered by the formation of an intramolecular hydrogen bond, which impedes its binding ability. nih.gov

Spectroscopic analyses, such as UV-Vis and ¹H NMR titrations, are instrumental in elucidating these binding events in solution. nih.govresearchgate.net These studies have consistently shown that for many aminobenzoic acid-based receptors, the presence of a sodium cation enhances the binding of anions, a phenomenon known as positive cooperativity. nih.govresearchgate.net This synergistic effect underscores the importance of the cation in organizing the receptor's conformation to better accommodate the anion.

X-ray crystallography of co-crystals formed between the receptor and a sodium salt provides definitive evidence of the ion-pair recognition mechanism in the solid state. nih.govresearchgate.net These crystal structures often reveal that the sodium cation is bound by the designated cation-binding domain (e.g., the crown ether), while the anion interacts with the anion-binding site (e.g., the urea or thiourea group). nih.govresearchgate.net The proximity and interaction between the co-bound ions can lead to the formation of extended supramolecular structures. nih.gov

A notable example involves a 3-aminobenzoic acid-based ion pair receptor incorporating a thiourea group and a crown ether. researchgate.net This receptor demonstrated a more than six-fold enhancement in its ability to bind the weakly coordinating thiocyanate (B1210189) anion in the presence of sodium cations. researchgate.net X-ray analysis of the complex with sodium thiocyanate confirmed that the sodium cation and the thiocyanate anion interact directly with their respective binding domains. researchgate.net

The table below summarizes the binding constants for a meta-substituted aminobenzoic acid receptor with various anions in the absence and presence of sodium cations, illustrating the cooperative nature of the binding.

| Anion | Binding Constant (K_a) without Na⁺ (M⁻¹) | Binding Constant (K_a) with Na⁺ (M⁻¹) | Cooperativity Factor |

| Cl⁻ | 1,200 | 15,000 | 12.5 |

| Br⁻ | 400 | 5,100 | 12.8 |

| I⁻ | <100 | 800 | >8 |

| CH₃COO⁻ | 25,000 | 25,000 | 1.0 |

| Data derived from studies on meta-substituted aminobenzoic acid receptors. nih.gov |

The following table presents data for a 3-aminobenzoic acid based receptor with a thiourea binding domain, showing the enhancement in binding of thiocyanate in the presence of sodium.

| Guest | Binding Constant (K_a) (M⁻¹) |

| Tetrabutylammonium thiocyanate (TBASCN) | Not specified, but effective association observed |

| Sodium thiocyanate (NaSCN) | More than six-fold enhancement compared to TBASCN |

| Data from spectroscopic measurements in acetonitrile. researchgate.net |

These computational and experimental findings highlight the sophisticated mechanisms of ion-pair recognition and cooperativity that can be achieved with receptors based on the 3-aminobenzoic acid scaffold. The ability to fine-tune the binding properties through synthetic modification of the receptor structure opens avenues for the development of highly selective sensors and transport agents for specific ion pairs.

Coordination Chemistry and Metal Complexation

Coordination Properties of Aminobenzoate Ligands

The dual functionality of the aminobenzoate ligand is central to its coordination behavior, enabling multiple binding modes and facilitating the design of complex molecular architectures.

The aminobenzoate ligand possesses both a hard carboxylate oxygen donor and a borderline amino nitrogen donor, allowing it to coordinate with metal ions in several distinct modes. The specific coordination is influenced by factors such as the nature of the metal ion, the steric and electronic effects of the ligand, and the reaction conditions.

Commonly, aminobenzoate and related amino acid ligands act as bidentate chelating agents, coordinating to a metal center through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group. wikipedia.orgwikiwand.com This N,O-bidentate coordination results in the formation of a stable five-membered chelate ring. wikipedia.orgwikiwand.com

However, other binding modes are frequently observed:

Monodentate Coordination: The ligand can bind to a metal ion through only one of the carboxylate oxygen atoms. This is seen, for example, in sodium 2-amino-3,5-dichlorobenzoate. tandfonline.com

Bidentate Bridging: The carboxylate group can bridge two different metal centers. This mode is observed in the sodium salt of 3,4-diaminobenzoic acid. tandfonline.com

Polydentate Coordination: In some structures, the ligand can act as a polydentate linker, coordinating to multiple metal ions through its various donor atoms. For instance, the 2-aminobenzoate (B8764639) ligand can act as a pentadentate ligand in certain potassium complexes, creating a polymeric network. tandfonline.com In the case of sodium 4-amino-2-hydroxybenzoate (B10774363), the ligand exhibits a tridentate character, linking to sodium ions through a carboxylate oxygen, a phenolic oxygen, and the amino group. tandfonline.com

The flexibility in coordination allows aminobenzoate ligands to form both simple mononuclear complexes and complex, extended polymeric structures.

The distinct cation- and anion-binding capabilities of the amino and carboxylate groups, respectively, make aminobenzoate derivatives valuable components in the design of heteroditopic receptors. These are sophisticated molecules engineered with separate binding sites to simultaneously recognize and bind both a cation and an anion, a process known as ion-pair recognition. nih.govresearchgate.net

The design of these receptors is a significant area of supramolecular chemistry, with applications in salt extraction, transmembrane transport, and sensing. nih.govresearchgate.net Key design principles include:

Integration of Binding Sites: A typical heteroditopic receptor combines a cation-binding moiety (like a crown ether) with an anion-binding site (often involving hydrogen-bond donors like urea (B33335) or amide groups). The aminobenzoate structure can be incorporated to provide the anion-binding carboxylate function. rsc.org

Cooperativity: An important concept in ion-pair binding is cooperativity, where the binding of one ion influences the affinity of the receptor for the counter-ion. nih.govresearchgate.net

Flexibility and Preorganization: The conformational freedom of the receptor plays a crucial role. While rigid receptors may offer high preorganization for strong binding, more flexible designs can adapt to different ion pairs and interfacial conditions, proving more effective in processes like liquid-liquid extraction. rsc.org

For example, receptors have been designed using α-ε-amino acids equipped with a 4-nitrophenyl urea group (for anion binding) and an N-(3-aminobenzyl)-aza-18-crown-6 moiety (for cation binding) to effectively extract potassium carboxylate salts. rsc.org

Alkali Metal Coordination Chemistry

The interaction of the 3-aminobenzoate (B8586502) ligand with alkali metals, particularly sodium, is fundamental to the structure and properties of sodium 3-aminobenzoate itself.

The 3-aminobenzoate ligand displays an affinity for sodium ions, primarily through the negatively charged carboxylate group. In heteroditopic receptors designed for sodium salts, the precise arrangement of binding domains is critical for achieving high affinity and selectivity.

Studies on light-responsive heteroditopic carriers have demonstrated the ability to control sodium ion binding. For instance, an azobenzene-based carrier incorporating benzo-15-crown-5 (B77314) (for Na⁺ binding) and amide groups (for anion binding) showed significantly different affinities for sodium iodide (NaI) depending on its isomeric state. chemrxiv.org

| Receptor Isomer | Stability Constant (Kₐ) for NaI in MeCN-d₃ |

| trans-isomer | 19,500 ± 1000 M⁻¹ |

| cis-isomer | 48,000 ± 2200 M⁻¹ |

This table illustrates the change in binding affinity of a synthetic receptor for a sodium salt, highlighting how molecular geometry impacts ion binding.

In the solid state, alkali metal aminobenzoates often form extended polymeric structures rather than discrete molecular units. The crystal structure of related compounds, such as sodium 4-amino-2-hydroxybenzoate dihydrate, provides insight into the likely solid-state arrangement of this compound.

In this analogue, the structure consists of polymeric chains where sodium ion pairs are linked by the tridentate 4-amino-2-hydroxybenzoate ligands. tandfonline.com The coordination environment around each sodium atom is a distorted octahedron, formed by five oxygen atoms and one nitrogen atom. tandfonline.com Two water molecules also play a crucial role, bridging the sodium atoms within the chain. tandfonline.com

Key features of these polymeric structures include:

Bridging Ligands: The aminobenzoate ligand connects multiple metal centers.

Bridging Water Molecules: Coordinated water molecules often link adjacent metal polyhedra.

High Coordination Numbers: The metal ions, like sodium, typically exhibit high coordination numbers, often achieving an octahedral geometry. tandfonline.com

Similarly, potassium 2-aminobenzoate forms a polymeric chain where octacoordinated potassium atoms are bonded to carboxylate oxygen atoms and bridging water molecules. tandfonline.com These extended networks are further stabilized by a system of hydrogen bonds.

Transition Metal Complexation

The 3-aminobenzoate ligand readily forms complexes with a wide range of transition metals. The ability of the ligand to form a stable N,O-chelate ring makes it an effective partner for many d-block elements. wikipedia.orgwikiwand.com

Transition metal complexes with aminobenzoate ligands are structurally diverse. For metal ions that favor octahedral coordination, homoleptic (containing only one type of ligand) complexes with a 3:1 ligand-to-metal stoichiometry, M(aminobenzoate)₃, are common. wikipedia.org These complexes can exist as facial (fac) and meridional (mer) isomers, both of which are chiral. wikipedia.org

The coordination can also involve other ligands, leading to heteroleptic complexes. The versatility of aminobenzoate and other amino acid ligands has led to their use in asymmetric catalysis, where chiral metal complexes catalyze reactions to produce optically pure compounds. mdpi.com The coordination of the amino acid ligand to the metal center is crucial for transferring stereochemical information during the catalytic cycle. mdpi.com

Examples of coordination with related ligands include the formation of various structures with zinc, where the specific isomer of aminobenzoic acid influences the morphology of the resulting zinc oxide nanoparticles. researchgate.net Schiff bases derived from amino-functionalized aromatic compounds are also known to form stable and often octahedral complexes with transition metals like Cu(II), Co(II), Ni(II), Cr(III), and Fe(III). mdpi.com

Synthesis and Characterization of Aminobenzoate Complexes with 3d-Metals (e.g., Co, Cu, Zn, Mn, Ni, Fe)

Complexes of 3-aminobenzoate with first-row transition metals (3d-metals) are typically synthesized by reacting a soluble salt of the desired metal (e.g., chloride, nitrate (B79036), or acetate) with this compound or 3-aminobenzoic acid in a suitable solvent, often water or ethanol (B145695). sapub.org The resulting complexes can be isolated as crystalline solids.

Characterization of these complexes involves a suite of analytical techniques to determine their composition, structure, and bonding. Elemental analysis provides the empirical formula. Spectroscopic methods are crucial for elucidating the coordination environment of the metal ion.

Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon complexation provide evidence of bonding. For instance, coordination through the nitrogen atom of an amino group is often confirmed by shifts in N-H stretching bands. mdpi.comresearchcommons.org

UV-Visible Spectroscopy : The electronic absorption spectra of these complexes reveal information about the d-orbital splitting and the geometry of the metal center. The d-d transitions observed are characteristic of the specific metal ion and its coordination environment (e.g., octahedral or tetrahedral). researchgate.netijsdr.org For example, octahedral nickel(II) complexes typically exhibit three spin-allowed d-d transitions. researchgate.net

The coordination of 3-aminobenzoate can lead to mononuclear, dinuclear, or polynuclear structures, depending on the reaction conditions and the metal ion involved. The ligand can act as a monodentate, bidentate, or bridging ligand. libretexts.orglibretexts.org In many characterized structures, 3d-metal ions achieve common coordination numbers of four, five, or six, resulting in geometries such as tetrahedral, square pyramidal, or octahedral. researchcommons.orgnih.govmdpi.com

| Metal Ion | Typical Synthesis Method | Common Geometry | Key Characterization Techniques | Structural Features |

|---|---|---|---|---|

| Co(II/III) | Reaction of CoCl₂ or Co(NO₃)₂ with 3-aminobenzoic acid in solution. nih.gov | Distorted Octahedral researchgate.netresearchgate.net | X-ray Diffraction, IR Spectroscopy, UV-Vis Spectroscopy | Can form mononuclear or polynuclear structures; ligand can be bidentate. nih.gov Cobalt(III) complexes are often inert to ligand substitution. mdpi.com |

| Cu(II) | Reaction of Cu(II) salts with the ligand in aqueous or alcoholic media. researchgate.net | Distorted Square-Pyramidal, Octahedral nih.gov | X-ray Diffraction, EPR Spectroscopy, Magnetic Susceptibility | Frequently forms dinuclear structures with bridging ligands, leading to magnetic coupling. nih.gov |

| Zn(II) | Direct reaction of Zn(II) salts with the ligand. sapub.orgmdpi.com | Tetrahedral, Octahedral ucj.org.ua | IR Spectroscopy, Elemental Analysis | Forms colorless, diamagnetic complexes. libretexts.org |

| Mn(II/III) | Reaction of Mn(II) salts; oxidation can lead to Mn(III) complexes. | Octahedral | Magnetic Susceptibility, IR Spectroscopy | High-spin Mn(II) (d⁵) and Mn(III) (d⁴) complexes are common. |

| Ni(II) | Reaction of Ni(BF₄)₂·6H₂O or other Ni(II) salts with the ligand. nationalmaglab.org | Octahedral researchgate.netdocbrown.info | UV-Vis Spectroscopy, Magnetic Susceptibility, X-ray Diffraction | Typically forms paramagnetic, green-colored complexes with octahedral geometry. researchgate.net |

| Fe(II/III) | Reaction of Fe(II) or Fe(III) salts under controlled conditions. mdpi.com | Octahedral mdpi.com | Mössbauer Spectroscopy, Magnetic Susceptibility, X-ray Diffraction | Can exist in multiple spin states; used in catalytic applications. mdpi.com |

Impact of Metal Ions on Polymerization Processes

The incorporation of 3d-metal ions into polymer structures through coordination with ligands like 3-aminobenzoate can significantly affect the polymer's properties and can be a route to forming coordination polymers. researchgate.net These metal complexes can also act as catalysts in various polymerization reactions.

Metal-containing monomers can be polymerized to form coordination polymers, where the metal centers are linked by organic ligands. nih.gov This approach allows for the creation of materials with tailored properties, combining the processability of polymers with the functional characteristics (e.g., catalytic, magnetic) of the metal complexes. nih.gov

Furthermore, polymer-supported metal complexes, where a metal-aminobenzoate complex is anchored to a polymer backbone, have garnered interest for their catalytic activity. researchgate.nettandfonline.com This heterogeneous catalysis approach offers advantages such as easy separation of the catalyst from the reaction products and potential for catalyst recycling. proquest.com For instance, iron complexes have been widely studied as catalysts for various organic transformations, including oxidation and C-C bond formation reactions, and have found application in controlled radical polymerization techniques. mdpi.com The catalytic activity is influenced by the nature of the metal ion and the coordination environment provided by the ligand. researchgate.net

Electronic Structure and Magnetic Properties of Complexes

The electronic structure and magnetic properties of 3d-metal aminobenzoate complexes are direct consequences of the number of d-electrons on the metal ion and the nature of the metal-ligand interactions.

The electronic absorption spectra of these complexes in the visible and ultraviolet regions provide insight into their electronic structure. The spectra are typically dominated by d-d transitions and charge-transfer bands. For octahedral Ni(II) complexes (a d⁸ system), three spin-allowed d-d transitions are generally observed, corresponding to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. researchgate.net The positions of these bands are used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq or Δo) and the Racah parameter (B), which quantify the strength of the metal-ligand interaction and the extent of interelectronic repulsion, respectively. ijsdr.org

The magnetic properties of these complexes depend on the number of unpaired d-electrons. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic (e.g., Zn(II), low-spin Co(III)). mdpi.com The magnetic susceptibility of paramagnetic complexes can be measured over a range of temperatures to determine the effective magnetic moment (μ_eff). nationalmaglab.org For a simple paramagnetic system, this value is often close to the "spin-only" value but can be influenced by orbital contributions.

In polynuclear complexes, particularly those of Cu(II), magnetic exchange interactions can occur between adjacent metal centers, transmitted through the bridging ligands. nih.gov This interaction can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in an anti-parallel fashion). mdpi.com Temperature-dependent magnetic susceptibility measurements are the primary tool for studying these exchange interactions, allowing for the determination of the exchange coupling constant (J), which quantifies the strength and nature of the magnetic interaction. nih.gov For example, many dinuclear copper(II) complexes bridged by phenolate (B1203915) or other oxygen-containing ligands exhibit antiferromagnetic coupling. nih.gov

| Metal Ion | d-Electron Configuration | Typical Electronic Transitions | Magnetic Behavior | Typical Room Temp. Magnetic Moment (μ_eff) / Bohr Magnetons (BM) |

|---|---|---|---|---|

| Co(II) (high-spin) | d⁷ | d-d transitions in the visible region | Paramagnetic | 4.3 - 5.2 |

| Co(III) (low-spin) | d⁶ | Spin-allowed d-d transitions | Diamagnetic mdpi.com | 0 |

| Cu(II) | d⁹ | Broad d-d band in the visible region researchgate.net | Paramagnetic; often shows magnetic exchange in polynuclear species nih.gov | 1.7 - 2.2 mdpi.com |

| Zn(II) | d¹⁰ | No d-d transitions; charge transfer in UV | Diamagnetic | 0 |

| Mn(II) (high-spin) | d⁵ | Spin-forbidden, weak d-d bands | Paramagnetic | ~5.9 |

| Ni(II) | d⁸ | Three spin-allowed d-d bands (³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)) researchgate.net | Paramagnetic | 2.9 - 3.4 |

| Fe(II) (high-spin) | d⁶ | Spin-allowed d-d transition | Paramagnetic | ~5.5 |

| Fe(III) (high-spin) | d⁵ | Spin-forbidden, weak d-d bands | Paramagnetic | ~5.9 |

Polymer Chemistry and Advanced Materials Science Applications

Polymerization of 3-Aminobenzoic Acid Monomers

Chemical Oxidative Polymerization Using Initiators

Chemical oxidative polymerization is a prevalent method for synthesizing P3ABA. This process typically involves an oxidizing agent, or initiator, to trigger the polymerization of the 3-ABA monomer in a suitable solvent medium. Ammonium (B1175870) persulfate (APS) is a commonly used initiator for this reaction. uss.clresearchgate.net